molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide

Cat. No. B1451139
CAS RN: 1138442-41-7
M. Wt: 348.2 g/mol
InChI Key: AWDPTHOKRYHFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)CCCOC2=CC=C (C=C2)NC (=O)CBr . This indicates the presence of a phenyl group, a propoxy group, and a bromoacetamide group in the molecule.

Scientific Research Applications

Enantioselective Synthesis

One significant application in scientific research for compounds structurally related to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is in the field of enantioselective synthesis. For instance, Lund et al. (2016) demonstrated the highly enantioselective synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, utilizing lipase B from Candida antarctica as a catalyst, which serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).

Antimicrobial Activity

Another area of research is the exploration of antimicrobial properties. Fuloria et al. (2014) synthesized derivatives of a compound similar to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, which exhibited notable antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Potential

Research into pharmacological applications is also prevalent. Rani et al. (2016) synthesized acetamide derivatives for evaluation as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the potential therapeutic applications of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another application, providing efficient and rapid synthesis methods for related compounds. Ghazzali et al. (2012) demonstrated the microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to novel compounds with antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the retrieved data.

properties

IUPAC Name

2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPTHOKRYHFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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